molecular formula C35H36ClN5O5S3 B2730181 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1215708-71-6

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2730181
CAS RN: 1215708-71-6
M. Wt: 738.33
InChI Key: XPEBUUBEIKLYHQ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C35H36ClN5O5S3 and its molecular weight is 738.33. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride and its derivatives have been explored for their potential antimicrobial activities. For instance, a series of compounds designed by molecular hybridization showed promising antituberculosis activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as novel antimicrobial agents (Jeankumar et al., 2013). Similarly, other derivatives have been investigated for their antibacterial and antifungal activities, highlighting their broad-spectrum antimicrobial potential (Patel & Agravat, 2007).

Anticancer Potential

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been directed towards exploring their use as antibacterial agents. These efforts have led to the discovery of compounds with significant antimicrobial activities, suggesting a potential avenue for the development of new therapeutic agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, the exploration of novel carbazole derivatives has revealed their promising antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7, showcasing their potential in anticancer drug development (Sharma, Kumar, & Pathak, 2014).

Enzyme Inhibition for Tuberculosis Treatment

The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant inhibitory activity and non-cytotoxicity at relevant concentrations. These findings underscore the potential of such compounds in developing new treatments for tuberculosis (Reddy et al., 2014).

Heterocyclic Synthesis and Characterization

The research into the chemistry of various heterocyclic compounds, including those containing the benzothiazole moiety, has yielded new insights into their synthesis, characterization, and biological properties. These studies contribute to the broader understanding of the chemical and pharmacological diversity of these compounds, paving the way for further pharmaceutical development (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N5O5S3.ClH/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24;/h3-15H,2,16-23H2,1H3,(H,37,41);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEBUUBEIKLYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClN5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

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